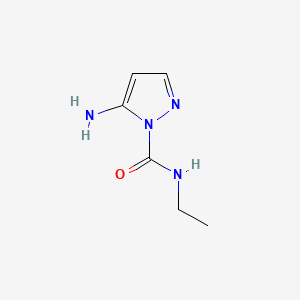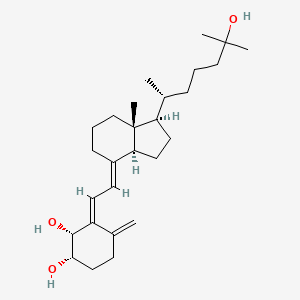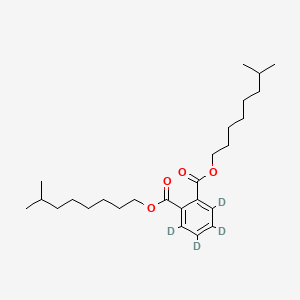
4-(3-Methoxybenzyl)piperidine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxybenzyl)piperidine-d4 is a deuterated derivative of 4-(3-Methoxybenzyl)piperidine. It is a labeled compound used primarily in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C13H15D4NO and a molecular weight of 209.32 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Methoxybenzyl)piperidine-d4 can be achieved through a hydrogenation reaction. The specific steps are as follows:
- React 4-(3-Methoxybenzyl)piperidine with sodium deuteride (NaOD).
- This reaction yields the corresponding deuterated compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The process typically requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxybenzyl)piperidine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxybenzyl)piperidine-d4 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in quantitative analysis and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxybenzyl)piperidine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic processes. The compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methoxybenzyl)piperidine: The non-deuterated version of the compound.
3-(4-Methoxybenzyl)piperidine: A structural isomer with the methoxy group at a different position.
4-(3-Methoxyphenyl)piperidine: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
4-(3-Methoxybenzyl)piperidine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This isotopic labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Eigenschaften
CAS-Nummer |
1346599-11-8 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
209.325 |
IUPAC-Name |
2,2,6,6-tetradeuterio-4-[(3-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3/i7D2,8D2 |
InChI-Schlüssel |
VFWKXVIOKYFWIE-OSEHSPPNSA-N |
SMILES |
COC1=CC=CC(=C1)CC2CCNCC2 |
Synonyme |
4-[(3-Methoxyphenyl)methyl]piperidine-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














